N-[4-[2-hydroxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propoxy]phenyl]acetamide
Overview
Description
N-[4-[2-hydroxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propoxy]phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole moiety, which is known for its biological activity, and a phenylacetamide group, which can influence its chemical properties and reactivity.
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-{2-hydroxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)acetamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how N-(4-{2-hydroxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)acetamide interacts with its target and exerts its effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-hydroxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propoxy]phenyl]acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Hydroxymethylation: The benzimidazole core is then hydroxymethylated using formaldehyde in the presence of a base.
Etherification: The hydroxymethylated benzimidazole is reacted with 4-hydroxyphenylacetamide under basic conditions to form the ether linkage.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The nitro group in the benzimidazole moiety can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of benzimidazole ketones or aldehydes.
Reduction: Formation of benzimidazole amines.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Lacks the benzimidazole moiety, making it less biologically active.
2-(hydroxymethyl)-1H-benzimidazole: Lacks the phenylacetamide group, affecting its chemical properties and reactivity.
Uniqueness
N-[4-[2-hydroxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propoxy]phenyl]acetamide is unique due to the combination of the benzimidazole and phenylacetamide moieties, which confer both biological activity and chemical versatility.
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13(24)20-14-6-8-16(9-7-14)26-12-15(25)10-22-18-5-3-2-4-17(18)21-19(22)11-23/h2-9,15,23,25H,10-12H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXBPVHHWNIVEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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